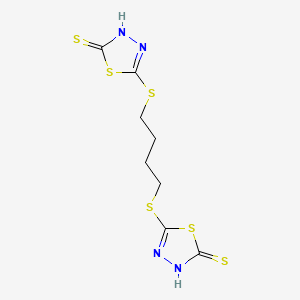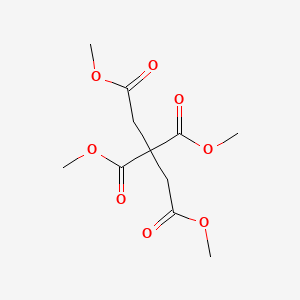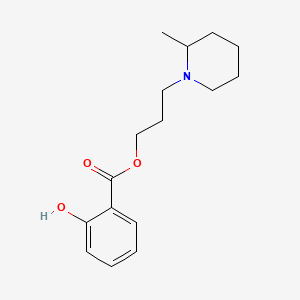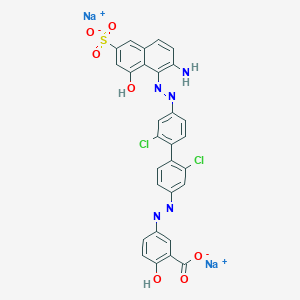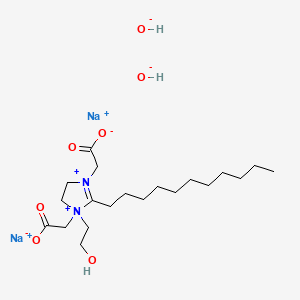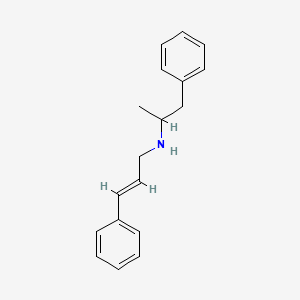
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine: is an organic compound with the chemical formula C18H21N and a molecular weight of 251.37 g/mol . This compound is also known by other names such as N-cinnamyl-methylphenethylamine . It is a derivative of phenethylamine, a class of compounds known for their stimulant effects on the central nervous system .
Métodos De Preparación
The synthesis of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be achieved through various methods. One common synthetic route involves the reaction of benzylamine with cinnamaldehyde under appropriate reaction conditions . Another method involves the bromination of cinnamyl alcohol using phosphorus tribromide in the presence of pyridine , followed by amination with phenylisopropylamine and subsequent crystallization with hydrochloric acid . These methods can be adjusted based on specific experimental designs and conditions.
Análisis De Reacciones Químicas
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .
Aplicaciones Científicas De Investigación
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of certain chemicals and materials
Mecanismo De Acción
The mechanism of action of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the synaptic cleft, resulting in enhanced neurotransmission .
Comparación Con Compuestos Similares
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be compared with other phenethylamine derivatives, such as:
Phenethylamine: The parent compound, known for its stimulant effects.
Methamphetamine: A potent central nervous system stimulant with a similar structure but different pharmacological properties.
Amphetamine: Another stimulant with a structure closely related to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Propiedades
Fórmula molecular |
C18H21N |
|---|---|
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+ |
Clave InChI |
NMMSKGCUFGCREC-MDWZMJQESA-N |
SMILES isomérico |
CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


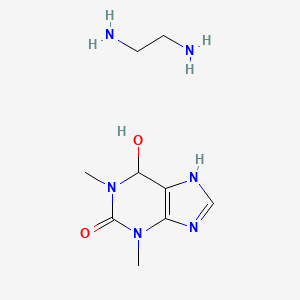
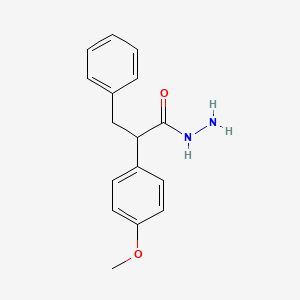
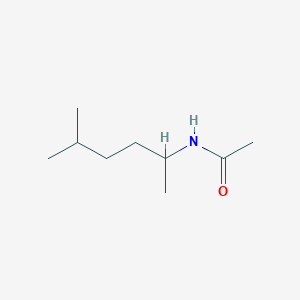
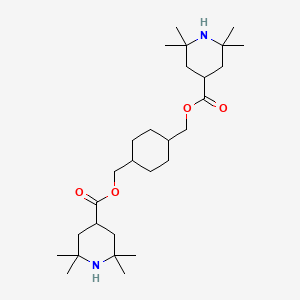
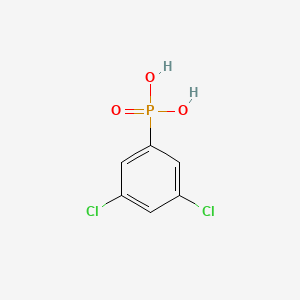
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

